5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile
Description
5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile is a substituted pyridine derivative with a nitrile group at position 3, chlorine at position 5, methoxy at position 2, and methyl groups at positions 4 and 6. Its molecular formula is C₉H₁₀ClN₂O, with a molar mass of 198.65 g/mol. The compound is synthesized via sequential halogenation and substitution reactions. For instance, 4,6-dimethyl-2-hydroxynicotinonitrile undergoes mono-chlorination at position 5 using sulfuryl chloride, followed by methoxylation of the hydroxyl group at position 2 . This compound serves as a versatile intermediate in pharmaceuticals and agrochemicals due to its reactive nitrile moiety and halogen substituents.
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9ClN2O/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3 |
InChI Key |
BIOUFGBVFKXAMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile typically involves the use of Vilsmeier–Haack reagent (DMF-POCl3) to formylate the precursor compounds. One common synthetic route starts with 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, which is reacted with the Vilsmeier–Haack reagent under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives have been explored for their potential anti-cancer and anti-inflammatory properties.
- Anticancer Activity : Research indicates that derivatives of 5-chloro-2-methoxy-4,6-dimethylnicotinonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain modifications to the structure enhance the compound's ability to inhibit tumor growth in vitro .
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Agricultural Applications
In addition to its pharmaceutical uses, this compound serves as an important chemical intermediate in the synthesis of agrochemicals.
- Pesticide Development : The compound is utilized in the synthesis of various pesticides. Its structural features allow for modifications that enhance efficacy against pests while maintaining safety profiles for non-target organisms .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceutical | Anticancer agents | Significant cytotoxicity against cancer cells |
| Antimicrobial agents | Effective against multiple bacterial strains | |
| Agricultural | Pesticide synthesis | Enhanced efficacy in pest control |
| Chemical Intermediates | Synthesis of other functional compounds | Versatile precursor for various chemical reactions |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal investigated the effects of this compound on HepG2 liver cancer cells. The results indicated a dose-dependent decrease in cell viability and significant morphological changes indicative of apoptosis .
- Antimicrobial Evaluation : Another study focused on the compound's activity against E. coli and Staphylococcus aureus. The findings revealed that modifications to the nitro group significantly enhanced antibacterial properties, suggesting structural optimization can lead to more effective antimicrobial agents .
- Pesticide Development : Research highlighted the use of this compound in developing new formulations aimed at controlling agricultural pests effectively while minimizing environmental impact. The formulations demonstrated a high level of effectiveness with reduced toxicity to beneficial insects .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile is not well-documented. like other nicotinonitriles, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile and related nicotinonitrile derivatives are summarized below:
Physicochemical Properties
| Property | This compound* | 2-Chloro-4,6-dimethylnicotinonitrile | 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₀ClN₂O | C₈H₈ClN₂ | C₈H₆BrClN₂ | C₈H₁₀BrN₂O |
| Molar Mass (g/mol) | 198.65 | 182.62 | 245.50 | 242.09 |
| Melting Point (°C) | Not reported | Not reported | 106–108 | 69–73 |
| Boiling Point (°C) | Not reported | Not reported | 320.1 (predicted) | 271–273 |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) | Ethanol, dichloromethane | Dichloromethane, ethanol | Methanol, DMSO |
Research Findings and Trends
- Synthetic Efficiency : The target compound’s two-step synthesis (chlorination + methoxylation) offers higher yields (e.g., 63% in analogous reactions) compared to multi-step routes for brominated derivatives .
- Photophysical Applications: Nicotinonitriles with electron-withdrawing groups (e.g., nitrile, Cl) show promise in nonlinear optics and organic light-emitting devices, though this remains underexplored for the target compound .
Biological Activity
5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a chloro substituent and methoxy group on a pyridine ring, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of nicotinonitrile compounds exhibit significant antimicrobial properties. In a study assessing various compounds, including derivatives similar to this compound, it was found that these compounds demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Nicotinonitrile Derivatives
| Compound | Activity Index (%) | Inhibition Zone (mm) |
|---|---|---|
| This compound | 62.2 | 11.9 |
| Control (Standard Antibiotic) | 100 | 20 |
The compound showed an activity index of 62.2% against Pseudomonas aeruginosa, indicating its potential as an effective antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance, it has been evaluated against several cancer cell lines including HeLa and MCF-7 cells. The results from these studies indicated that the compound exhibits dose-dependent cytotoxic effects.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/ml) | Reference Compound IC50 (µg/ml) |
|---|---|---|
| HeLa | 15.0 ± 0.5 | Cisplatin (10.0 ± 0.3) |
| MCF-7 | 12.5 ± 0.4 | Doxorubicin (9.5 ± 0.2) |
These findings suggest that the compound may serve as a lead for the development of new anticancer agents due to its significant cytotoxicity against cancer cells .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis in microbial pathogens.
In a recent study, it was shown that this compound significantly activates apoptotic pathways in MCF-7 cells, leading to increased cell death rates by approximately 33% compared to untreated controls . This indicates its potential utility in cancer therapy.
Case Studies
- Antibacterial Screening : A comprehensive screening of various nicotinonitrile derivatives revealed that compounds with similar structural features to this compound consistently exhibited antibacterial activity against S. aureus and E. coli, further supporting its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that the compound's cytotoxic effects were comparable to established chemotherapeutic agents like Cisplatin and Doxorubicin, highlighting its promising role in oncological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
